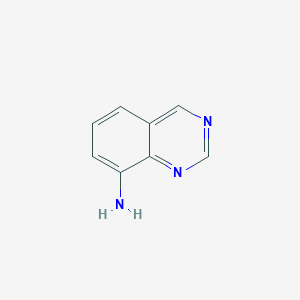

Quinazolin-8-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinazolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLQGOYYXRNZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462901 | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101421-74-3 | |

| Record name | 8-Quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinazolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Quinazolin 8 Amine and Its Derivatives

Established Synthetic Routes to Quinazolin-8-amine and its Precursors

Traditional synthetic approaches to the quinazoline (B50416) core and its substituted forms, including those leading to this compound, often involve multi-step sequences utilizing readily available starting materials.

Multi-Step Condensation Reactions

Multi-step condensation reactions are a common strategy for constructing the quinazoline ring system. These methods typically involve the reaction of an appropriately substituted ortho-aminocarbonyl compound with a nitrogen source, such as an amine, amide, or nitrile, followed by cyclization and further functional group transformations. While general methods for quinazoline synthesis are well-documented, specific routes targeting the 8-amino substitution pattern often require careful selection of precursors and reaction conditions. For instance, the synthesis of substituted quinazolin-4(3H)-ones, which can serve as intermediates for further modification, can be achieved through condensation reactions of anthranilic acid derivatives with formamide (B127407) or other amides.

Intramolecular Cyclization Processes

Intramolecular cyclization reactions offer an efficient route to form the quinazoline ring. These processes involve a single molecule undergoing a reaction that forms a new ring. For the synthesis of this compound derivatives, this could involve appropriately functionalized precursors where the necessary atoms for ring formation are already present within the same molecule. Examples in quinazoline synthesis include the cyclization of ortho-aminobenzonitriles or related compounds. While the provided search results mention intramolecular cyclization in the context of other fused systems or quinazolinones, the principle of intramolecular ring formation is applicable to the synthesis of the quinazoline core itself.

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for synthesizing heterocycles, including quinazolines. These modern approaches often utilize catalysis and alternative energy sources.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields compared to conventional heating methods. Microwave-assisted synthesis of quinazolines and their derivatives has been reported, offering rapid access to these structures. While specific examples for this compound using microwave assistance were not extensively detailed in the provided snippets, the general applicability of this technique to quinazoline synthesis suggests its potential for the efficient preparation of this compound derivatives.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis plays a crucial role in modern quinazoline synthesis, enabling various coupling and cyclization reactions under milder conditions and with improved selectivity. These methods often involve the formation of carbon-nitrogen and carbon-carbon bonds catalyzed by metals such as palladium, copper, ruthenium, and cobalt.

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling

Ruthenium catalysis has proven effective in the synthesis of quinazolines and quinazolinones through dehydrogenative and deaminative coupling reactions. Dehydrogenative coupling typically involves the formation of a new bond with the release of hydrogen gas. Deaminative coupling, on the other hand, involves the removal of an amine group. A ruthenium catalytic system has been reported to be highly selective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazoline products. Similarly, the deaminative coupling of 2-aminobenzamides with amines can lead to the formation of quinazolinone products. These ruthenium-catalyzed methods offer efficient routes to the quinazoline scaffold without generating toxic byproducts.

This compound, a bicyclic nitrogen-containing heterocycle, serves as a fundamental scaffold in medicinal chemistry and organic synthesis. Its unique structural features contribute to a wide range of biological activities and make it a valuable building block for constructing more complex molecules. The synthesis and functionalization of this compound and its derivatives have been active areas of research, leading to the development of diverse synthetic methodologies. This article focuses on key approaches for the synthesis and chemical transformations of this important compound, specifically highlighting transition-metal-catalyzed, transition-metal-free, photochemical, and electrochemical methods, along with proposed reaction mechanisms.

Transition-Metal-Catalyzed Reactions

Transition metals play a significant role in facilitating the formation of quinazoline ring systems and their subsequent transformations. The catalytic activity of metals like copper, iron, and palladium has been extensively explored, offering efficient routes to access a variety of this compound derivatives.

Copper-Catalyzed Reactions

Copper catalysis has emerged as a powerful tool for the synthesis of quinazolinone derivatives through various cascade and coupling reactions. For instance, copper catalysts have been employed in the oxidative condensation of 2-aminobenzamides with carbonyl compounds or alcohols. One approach involves the copper-catalyzed reaction of 2-iodobenzamides, aldehydes, and sodium azide (B81097) for the synthesis of quinazolin-4(3H)-ones. This method is suggested to proceed through a sequence involving SNAr reaction, reduction, cyclization, and oxidation. Another copper-catalyzed cascade reaction utilizes (2-aminophenyl)methanols and aldehydes to produce 2-substituted quinazolines in good yields, employing cerium nitrate (B79036) hexahydrate and ammonium (B1175870) chloride as additives. Copper(II) acetate (B1210297) has been shown to catalyze the synthesis of pyrido-fused quinazolinones from substituted isatins and 2-bromopyridine (B144113) derivatives, involving C-N and C-C bond cleavage and the formation of two new C-N bonds. Furthermore, copper-catalyzed oxidative multicomponent annulation of primary amines, anilines, and formaldehyde (B43269) has been reported for the synthesis of quinazolinones, forming multiple C-C and C-N bonds along with benzylic functionalization.

Interactive Table 1: Examples of Copper-Catalyzed Quinazolinone Synthesis

| Starting Materials | Catalyst System | Product Type | Key Features | Source |

| 2-iodobenzamides, aldehydes, NaN₃ | Copper catalyst | Quinazolin-4(3H)-ones | Sequential SNAr, reduction, cyclization, oxidation | |

| (2-aminophenyl)methanols, aldehydes | Cu catalyst, Ce(NO₃)₃·6H₂O, NH₄Cl | 2-substituted quinazolines | Cascade reaction | |

| Substituted isatins, 2-bromopyridines | Cu(OAc)₂·H₂O | Pyrido-fused quinazolinones | C-N/C-C cleavage, C-N formation | |

| Primary amines, anilines, formaldehyde | Copper(II) catalyst | Quinazolinones | Oxidative multicomponent annulation, C-C/C-N bond formation, benzylic functionalization |

Iron-Catalyzed Approaches

Iron catalysis offers a cost-effective and environmentally benign alternative to other transition metals for quinazoline synthesis. Iron(II) bromide has been utilized as a catalyst for the synthesis of nitrogen heterocycles, including pyrrolo- and isoindolo-fused heterocycles, from alkynoic acids and functionalized amines through a cycloisomerization/nucleophilic addition/cyclodehydration cascade. Magnetic ionic liquids containing iron have also been employed as catalysts in multicomponent reactions for the synthesis of quinazolines from 2-aminobenzophenone, benzaldehyde, and ammonium acetate. An iron-catalyzed oxidative amination of N-H ketimines, derived from 2-alkylamino benzonitriles and organometallic reagents, has been developed for the synthesis of 2,4-disubstituted quinazolines. This method involves C(sp³)-H oxidation, intramolecular C-N bond formation, and aromatization.

Interactive Table 2: Examples of Iron-Catalyzed Reactions

| Starting Materials | Catalyst System | Product Type | Key Features | Source |

| Alkynoic acids, functionalized amines | FeBr₂ | Pyrrolo/Isoindolo-fused heterocycles | Cascade cycloisomerization/nucleophilic addition/cyclodehydration | |

| 2-aminobenzophenone, benzaldehyde, ammonium acetate | Magnetic ionic liquid (Fe) | Quinazolines | Multicomponent reaction | |

| 2-alkylamino benzonitriles, organometallic reagents | FeCl₂, tert-BuOOH | 2,4-disubstituted quinazolines | Oxidative amination of N-H ketimines, C(sp³)-H oxidation, intramolecular cyclization |

Palladium-Catalyzed Reactions

Palladium catalysts are well-established in C-C and C-heteroatom bond formation and have been applied to the synthesis and functionalization of quinazoline derivatives. Palladium-catalyzed cascade reactions have been developed for the synthesis of quinolines from o-aminocinnamonitriles and arylhydrazines, involving denitrogenative addition followed by intramolecular cyclization. While directly focused on quinolines, this highlights the potential of palladium in constructing nitrogen heterocycles relevant to the quinazoline scaffold. Palladium catalysis has also been employed in the synthesis of quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols via a hydrogen-transfer process, where the alcohol is oxidized to an aldehyde which then condenses with the in situ reduced 2-nitrobenzamide. Another palladium-catalyzed approach involves the reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids to yield 4-arylquinazolines through C(sp)-C(sp²) coupling and intramolecular C-N bond formation.

Interactive Table 3: Examples of Palladium-Catalyzed Reactions

| Starting Materials | Catalyst System | Product Type | Key Features | Source |

| o-aminocinnamonitriles, arylhydrazines | Palladium catalyst | Quinolines | Cascade denitrogenative addition, intramolecular cyclization | |

| o-nitrobenzamide, alcohols | Pd(dppf)Cl₂ | Quinazolin-4(3H)-ones | Hydrogen-transfer process, alcohol oxidation, condensation, cyclization | |

| 2-aminobenzonitriles, triethyl orthocarboxylates, boronic acids | Palladium(II) catalyst | 4-arylquinazolines | C(sp)-C(sp²) coupling, intramolecular C-N bond formation |

Transition-Metal-Free Methodologies

The development of transition-metal-free methods for synthesizing quinazolines and their derivatives is driven by the desire for more sustainable and cost-effective processes, avoiding potential metal contamination in products. Several such approaches have been reported. One method involves the synthesis of quinazolinones from o-aminobenzamides and benzyl (B1604629) amines using hydrogen peroxide as the oxidant under metal- and additive-free conditions. Another transition-metal-free approach for quinazoline synthesis utilizes the reaction of 2-aminobenzylamines with α,α,α-trihalotoluenes in the presence of sodium hydroxide (B78521) and molecular oxygen in water. Visible light-mediated oxidative coupling catalyzed by a photoredox organocatalyst has also been reported for the synthesis of multisubstituted quinazolines from amidines.

Interactive Table 4: Examples of Transition-Metal-Free Methodologies

| Starting Materials | Conditions | Product Type | Key Features | Source |

| o-aminobenzamides, benzyl amines | H₂O₂, metal- and additive-free | Quinazolinones | Oxidative synthesis | |

| 2-aminobenzylamines, α,α,α-trihalotoluenes | NaOH, O₂, H₂O | 2-arylquinazolines | Sustainable, oxidant- and additive-free | |

| Amidines | Visible light, photoredox organocatalyst | Multisubstituted quinazolines | Oxidative coupling |

Photochemical and Electrochemical Methods

Photochemical and electrochemical methods offer alternative, often more environmentally friendly, routes to access quinazoline derivatives, utilizing light or electrical energy to drive reactions.

Photochemical approaches have been explored for constructing fused quinazoline systems. For example, the photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment has been used to synthesize dihydrobenzo[h]pyrano[2,3-f]quinazolines. This process involves a 6π-electrocyclization followed by a Current time information in Bangalore, IN.-H sigmatropic shift. Photoinitiated reactions of ortho-substituted aryl azides with sodium 2-aminobenzoate (B8764639) have also been proposed for the synthesis of azepino[2,1-b]quinazolin-12-ones through nucleophilic addition to a cyclic keteneimine intermediate generated by photolysis.

Electrochemical synthesis provides a route to quinazolinones by employing electrical current as the driving force. One method involves the electrochemical synthesis of quinazolinones from 2-nitrobenzonitrile (B147312) in the presence of various alcohols, using a mercury pool cathode and a carbon anode. Another electrochemical approach for the synthesis of quinazolines and quinazolinones utilizes anodic direct oxidation for C(sp³)-H amination and C-N cleavage of tertiary amines in aqueous media. Iodine has also been reported as a catalyst in electrochemical synthesis for the tandem oxidation in aqueous solution to produce quinazolinones.

Interactive Table 5: Examples of Photochemical and Electrochemical Methods

| Method | Starting Materials | Product Type | Key Features | Source |

| Photochemical | Pyrimidines with allomaltol fragment | Dihydrobenzo[h]pyrano[2,3-f]quinazolines | 6π-electrocyclization, Current time information in Bangalore, IN.-H sigmatropic shift | |

| Photochemical | ortho-substituted aryl azides, sodium 2-aminobenzoate | Azepino[2,1-b]quinazolin-12-ones | Photoinitiated reaction, nucleophilic addition to cyclic keteneimine | |

| Electrochemical | 2-nitrobenzonitrile, alcohols | Quinazolinones | Using electrical current, mercury cathode, carbon anode | |

| Electrochemical | Tertiary amines | Quinazolines and quinazolinones | Anodic direct oxidation, C(sp³)-H amination, C-N cleavage in aqueous media | |

| Electrochemical | Alcohols, o-aminobenzamides | Quinazolinones | I₂-catalyzed tandem oxidation in aqueous solution |

Elucidation of Reaction Mechanisms and Pathways

Understanding the detailed mechanisms of these reactions is crucial for optimizing reaction conditions, predicting product outcomes, and designing new synthetic strategies. Proposed mechanistic frameworks for the formation of this compound derivatives under various catalytic and reaction conditions have been investigated.

Proposed Mechanistic Frameworks

For copper-catalyzed reactions, mechanisms often involve oxidative addition, reductive elimination, and radical pathways. In the copper-catalyzed synthesis of quinazolinones from 2-aminobenzamide (B116534) and tertiary amines, a possible mechanism involves the oxidation of benzyl alcohol to benzaldehyde, followed by condensation with 2-aminobenzamide to form an imine intermediate, cyclization to a dihydroquinazolinone, and final oxidation catalyzed by copper. Another proposed mechanism for copper-catalyzed quinazoline synthesis from (2-bromophenyl)methylamines and amides involves Ullmann-type coupling followed by intramolecular dehydrative cyclization and aerobic aromatization.

Iron-catalyzed reactions can proceed through various mechanisms, including radical pathways and Lewis acid activation. For the iron-catalyzed halogenation of 8-amidoquinolines, a single-electron transfer (SET) process has been suggested as the likely mechanism. In the iron-catalyzed synthesis of nitrogen polycycles from alkynoic acids and functionalized amines, the mechanism is proposed to involve cycloisomerization, nucleophilic addition, and cyclodehydration steps, with the iron catalyst playing a role in the initial cycloisomerization and subsequent steps.

Palladium-catalyzed reactions frequently involve oxidative addition, insertion, and reductive elimination steps. In the palladium-catalyzed synthesis of quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols, the mechanism is proposed to involve the oxidation of the alcohol to an aldehyde, reduction of the nitro group to an amine via hydrogen transfer, condensation to form an imine, and subsequent cyclization and dehydrogenation.

Transition-metal-free methodologies often rely on the reactivity of functional groups and the use of oxidants or specific reaction conditions. For instance, the transition-metal-free synthesis of quinazolinones from o-aminobenzamides and benzyl amines with H₂O₂ as oxidant likely involves the oxidation of the benzylamine (B48309) to an imine, followed by condensation with the o-aminobenzamide and subsequent cyclization and oxidation.

Photochemical reactions are initiated by light absorption, leading to excited states and subsequent chemical transformations. In the photochemical synthesis of dihydrobenzo[h]pyrano[2,3-f]quinazolines, the mechanism involves a light-induced 6π-electrocyclization of a hexatriene system, followed by a thermal Current time information in Bangalore, IN.-H sigmatropic shift. Photoinitiated reactions involving aryl azides can proceed through the generation of highly reactive nitrene intermediates upon photolysis.

Electrochemical mechanisms involve electron transfer processes at the electrodes. In the electrochemical synthesis of quinazolinones from 2-nitrobenzonitrile, the mechanism is proposed to involve the electrochemical reduction of the nitro group, followed by condensation and cyclization reactions. Anodic oxidation can lead to the generation of radical intermediates, which participate in subsequent bond-forming reactions, as proposed in the electrochemical C(sp³)-H amination and C-N cleavage for quinazoline synthesis.

Interactive Table 6: Proposed Mechanistic Steps in Selected Reactions

| Reaction Type | Key Mechanistic Steps Proposed | Source |

| Copper-catalyzed oxidation | Alcohol oxidation, imine formation, cyclization, oxidation | |

| Copper-catalyzed coupling | Ullmann-type coupling, intramolecular cyclization, aromatization | |

| Iron-catalyzed halogenation | Single-electron transfer (SET) | |

| Iron-catalyzed cascade | Cycloisomerization, nucleophilic addition, cyclodehydration | |

| Palladium-catalyzed synthesis | Alcohol oxidation, nitro group reduction, condensation, cyclization, dehydrogenation | |

| Photochemical electrocyclization | Light absorption, 6π-electrocyclization, Current time information in Bangalore, IN.-H sigmatropic shift | |

| Electrochemical synthesis | Electrochemical reduction of nitro group, condensation, cyclization or Anodic oxidation, radical intermediates |

Iron-Catalyzed Approaches

Elucidation of Reaction Mechanisms and Pathways

Role of Key Intermediates in Reaction Progression

The synthesis of quinazoline derivatives often involves key intermediates that dictate the reaction pathway and the structure of the final product. For instance, the synthesis of quinazolinones can proceed through intermediates like 1,3-benzoxazin-4-ones, formed by the acylation of anthranilic acid followed by dehydration. Subsequent reaction of these benzoxazinone (B8607429) intermediates with amines leads to the formation of quinazolinone derivatives. In other synthetic routes, intermediates like 2-(2-aminophenyl)imidazole are utilized in the formation of fused systems such as imidazo[1,2-c]quinazoline. The nature and reactivity of these intermediates play a crucial role in the efficiency and selectivity of the synthetic process.

Strategies for Derivatization and Structural Diversification of this compound

The quinazoline core, including this compound, offers multiple positions for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered properties.

Substitution at Ring Positions 2, 3, 4, 6, and 8

Substitution at various positions of the quinazoline ring is a common strategy for generating structural diversity. The reactivity of the quinazoline ring towards electrophilic and nucleophilic substitution varies depending on the position. Electrophilic substitution on the benzene (B151609) ring of quinazoline is theoretically favored at positions 8 > 6 > 5 > 7. Nucleophilic substitution reactions are often observed at the 2 and 4 positions of the pyrimidine (B1678525) ring.

Derivatization at the C-4 position with amine or substituted amine groups is a frequently employed strategy to enhance biological activities. For example, 4-amino-substituted quinazoline derivatives have been synthesized and evaluated for various biological activities.

Substitution at the 2 and 3 positions of the quinazolinone ring can also significantly influence their properties. The introduction of halogen atoms at the 6 and 8 positions has been shown to improve antimicrobial activities of quinazolinone derivatives.

One-pot sequential reactions, such as bis-SNAr/bis-Suzuki–Miyaura couplings, have been developed for the synthesis of polysubstituted quinazolines, allowing for the introduction of substituents at positions 2, 4, 6, and 8. This approach demonstrates the possibility of achieving diverse substitution patterns on the quinazoline core.

Introduction of Heterocyclic Moieties

The introduction of various heterocyclic moieties onto the quinazoline scaffold is a significant strategy for structural diversification. This can involve attaching heterocyclic rings through a linker or fusing them directly to the quinazoline system. For instance, quinazoline compounds incorporating biologically active heterocyclic moieties have been designed and synthesized. The incorporation of N-azetidinone-4-amino moiety to the quinazoline backbone has been reported.

The reaction of quinazoline derivatives with various heterocyclic compounds can lead to the formation of novel fused or appended systems, expanding the chemical space explored around the quinazoline core.

Synthesis of Fused Heterocyclic Systems Containing this compound Substructures

This compound and its derivatives can serve as building blocks for the synthesis of more complex fused heterocyclic systems.

Imidazoquinazoline Derivatives

Imidazoquinazoline derivatives are fused ring systems containing both imidazole (B134444) and quinazoline moieties. The synthesis of imidazo[4,5-g]this compound derivatives has been reported, often involving multi-step procedures including condensation and cyclization reactions. Another route to imidazo[1,2-c]quinazoline derivatives involves the reaction of 2-methyl-quinazolin-4(3H)-one with phenacyl chloride, leading to a quinazolinium intermediate which undergoes cyclization. Acylation of an amino group followed by intramolecular cyclization is also a method for synthesizing imidazo[1,2-c]quinazolinone derivatives.

Some synthetic strategies for imidazo[1,2-c]quinazoline involve the coupling and cyclization of 2-(2-aminophenyl)imidazole with reagents like cyanogen (B1215507) bromide. Two-step processes involving the cyclization of 2-(2-aminophenyl)-4,5-dihydroimidazole derivatives followed by oxidative dehydrogenation have also been shown to produce imidazo[1,2-c]quinazolines.

Thiazoloquinazoline Derivatives

Thiazoloquinazoline derivatives are fused systems containing a thiazole (B1198619) ring and a quinazoline core. The synthesis of novel thiazole-fused quinazolin-8-ones and their quinazoline analogues has been explored. Approaches to these fused systems can utilize aminoquinazolinones as starting materials, which react with reagents like Appel salt. The resulting intermediates can then be converted into the target thiazole-fused quinazolinones through intramolecular cyclization.

Specific examples include the synthesis of thiazolo[4,5-g]quinazolin-8-ones and thiazolo[5,4-g]quinazolin-8-ones. The synthesis of thiazolo[5,4-f]quinazolin-9(8H)-one derivatives substituted at the N8 position has also been reported, utilizing a polyfunctionalized benzothiazole (B30560) precursor. These synthetic routes often involve multiple steps and can utilize techniques like microwave irradiation to facilitate reactions.

Data Table: Examples of Quinazoline Derivatization Strategies

| Derivatization Position(s) | Strategy/Reagents | Outcome / Resulting System |

| C-4 | Reaction with amines/substituted amines | 4-amino-substituted quinazolines |

| C-2, C-4, C-6, C-8 | Sequential SNAr / Suzuki-Miyaura coupling | Polysubstituted quinazolines |

| Ring fusion | Reaction with appropriate precursors | Imidazoquinazolines, Thiazoloquinazolines, other fused systems |

| C-2, C-3 | Introduction of various groups | Modified quinazolinone derivatives |

| C-6, C-8 | Halogenation | Halogenated quinazolinone derivatives |

Quinazolino[4,3-b]quinazolinone Systems

The synthesis of quinazolino[4,3-b]quinazolinone systems, which can be related to or derived from quinazolinone precursors, has been an area of interest in heterocyclic chemistry due to the potential biological activities of these fused ring systems. While direct synthesis from this compound specifically to form the quinazolino[4,3-b]quinazolinone core is not extensively detailed in the immediate search results, related synthetic strategies involving quinazolinone derivatives provide insights into the construction of this tetracyclic framework.

One approach to access quinazolino[4,3-b]quinazolin-8-one (B241683) derivatives involves the condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters. This reaction can be performed under solvent-free microwave irradiation conditions, offering advantages such as cleaner reaction profiles, shorter reaction times, simpler work-up procedures, and high product yields . A two-step condensation from isatoic anhydride (B1165640) has also been reported as a method for preparing these derivatives . The synthesis of 2-(o-aminophenyl)-4(3H)-quinazolinone, a key intermediate, can be achieved through a modified Niementowski reaction involving the condensation of isatoic anhydride and anthranilamide .

Another synthetic route to 8H-quinazolino[4,3-b]quinazolin-8-ones involves two Niementowski condensations starting from substituted anthranilic acids . Microwave-assisted methods have been explored for this transformation, studying both homogeneous and heterogeneous conditions to develop convenient syntheses .

Furthermore, a one-pot, three-component methodology for the synthesis of 8H-quinazolino[4,3-b]quinazolin-8-ones from 2-aminobenzonitriles, triethyl orthoformate, and anthranilic acids/esters/amides has been reported, yielding the products in good yields . A similar one-pot synthesis starting from 2-aminobenzonitriles, dimethylformamide-dimethylacetal, and anthranilic acid/esters has also been presented .

Copper-catalyzed reactions have also been applied to the synthesis of 8H-quinazolino[4,3-b]quinazolin-8-one derivatives. One method involves a regioselective synthesis in one step from 2-nitrobenzaldehydes, utilizing DMSO as a one-carbon source under copper catalysis .

While the direct use of this compound as a starting material for the quinazolino[4,3-b]quinazolinone system is not explicitly detailed in the provided snippets, the synthetic strategies employing related quinazolinone precursors, particularly those with an amino group in the ortho position of a phenyl substituent (e.g., 2-(o-aminophenyl)-4(3H)-quinazolinone), highlight the potential pathways for constructing this fused ring system. The transformations typically involve cyclocondensation reactions that bridge the two quinazoline units.

Detailed research findings often include spectroscopic data (e.g., 1H-NMR, 13C-NMR, IR, MS) and melting points for the synthesized quinazolino[4,3-b]quinazolinone derivatives . Yields for various reactions are also reported, indicating the efficiency of the synthetic methods .

Here is a table summarizing some reported synthetic examples and their outcomes:

| Starting Materials | Reaction Conditions | Product | Yield (%) | References |

| 2-(o-aminophenyl)-4(3H)-quinazolinone, ortho-esters | Solvent-free, Microwave Irradiation | 6-substituted quinazolino[4,3-b]quinazolin-8-ones | High | |

| Isatoic anhydride, Anthranilamide | Modified Niementowski reaction, aqueous sodium carbonate | 2-(o-aminophenyl)-4(3H)-quinazolinone | 85 | |

| Substituted anthranilic acids | Two Niementowski condensations, Microwave-assisted | 8H-quinazolino[4,3-b]quinazolin-8-one | Not specified | |

| 2-aminobenzonitriles, triethyl orthoformate, anthranilic acids/esters/amides | One-pot, three-component reaction | 8H-quinazolino[4,3-b]quinazolin-8-ones | Good | |

| 2-nitrobenzaldehydes, DMSO | Copper-catalyzed, one-step reaction | 8H-quinazolino[4,3-b]quinazolin-8-one | Regioselective | |

| 4-chloro-2-phenylquinazoline, 3-amino-2-naphthoic acid | AcOH, reflux | 6-phenyl-8H-benzo[g]quinazolino[4,3-b]quinazolin-8-one | 69 |

Structure Activity Relationship Sar Studies of Quinazolin 8 Amine Derivatives

Positional and Substituent Effects on Biological Activity

The biological activity of quinazolin-8-amine derivatives is significantly influenced by the nature and position of substituents on the quinazoline (B50416) ring system. Extensive SAR studies have explored various substitution patterns to understand their impact on activity against a range of biological targets, including enzymes and receptors involved in different disease pathways.

Influence of Functional Groups at Various Positions of the Quinazoline Ring

The quinazoline core, consisting of fused benzene (B151609) and pyrimidine (B1678525) rings, has multiple positions where functional groups can be introduced, leading to diverse biological activities. Studies on quinazolinone derivatives, a related class, have shown that substitutions at positions 2, 3, 4, 6, and 8 can influence antimicrobial activity. Specifically, the presence of an amine or substituted amine at the 4th position has been highlighted as important for improving antimicrobial activity. For quinazolin-4(3H)-one derivatives, substitutions at the 2- and 8-positions were found to be most favorable for improved PARP-1 inhibition. The introduction of an amino group at the 8-position resulted in notable inhibitory activity. Combining an 8-amino substituent with a methyl group at the 2-position led to even more potent compounds.

The introduction of anilino or other lipophilic moieties at position 4 of the quinazoline core is often mandatory for affinity towards the ATP-binding pocket of kinases like EGFR, contributing to tighter binding conformations and increased potency. Hydrogen bonding interactions between the quinazoline ring nitrogens (N-1 and N-3) and specific amino acid residues in the active site of enzymes like EGFR are also crucial for potent binding.

In some quinazolinone studies, variations and substitutions on ring 3 generally resulted in reduced activity. However, the presence of a substituted aromatic ring at position 3 and methyl or thiol groups at position 2 were considered essential for antimicrobial activities in certain quinazolinone derivatives.

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the quinazoline ring or attached phenyl rings plays a significant role in modulating biological activity. Studies have shown contrasting effects depending on the specific biological target and the position of substitution.

In some cases, electron-withdrawing groups (EWGs) on a terminal benzene ring attached to the quinazoline core have led to elevated inhibitory activity against kinases like EGFR and VEGFR2 and higher antiproliferative activity. Conversely, substitution with electron-donating groups (EDGs) in such contexts has resulted in decreased inhibitory and antiproliferative activity.

However, for other biological activities, EDGs have been found to be more favorable. For instance, in a study on quinazolinone-hydrazide analogues, compounds containing electron-donating groups (like OH and OCH3) showed better antimicrobial activity, while those with electron-withdrawing groups (like Cl and NO2) showed less activity. Similarly, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core increased the activity of certain compounds targeting EGFR.

The effect of electron-donating and electron-withdrawing groups can also depend on the specific position on the ring system. For example, in one study, electron-donating groups on a phenyl ring attached to a triazole moiety enhanced anti-tubercular activity, while electron-withdrawing groups on the triazole itself also showed enhancement.

Impact of Halogen Atom Substitutions

Halogen atom substitutions are common modifications in SAR studies due to their ability to influence electronic distribution, lipophilicity, and engage in specific interactions like halogen bonding. The position of halogen substitution significantly impacts biological activity.

Studies on quinazolinone derivatives have indicated that the existence of halogen atoms at the 6 and 8 positions can improve their antimicrobial activities. For example, introducing a fluorine substituent at the 6-position of a quinazoline backbone has been shown to affect the compound's interaction with biological targets. In phthalazino[1,2-b]quinazolin-8-one derivatives, replacing a hydrogen atom at the 10-position with a halogen atom, particularly bromine, increased cytotoxicity.

Halogen substitution on attached phenyl rings can also be crucial. For instance, a small lipophilic bromine at position 3 of an indole (B1671886) moiety attached to a quinazolin-4-amine (B77745) scaffold gave the best results in terms of in vitro activity for pan-HER inhibitors. In quinazolinone-thiouracil hybrids, a halogen atom at the para-position of the phenyl ring improved antiproliferative activity. Similarly, for quinazoline-thiazole hybrids, an electron-withdrawing group, such as a halogen, at the para-position of the phenyl ring enhanced activity.

However, the effect of halogens can be context-dependent. In one study on quinazolinone antibacterials, while the introduction of halogens within the aromatic ring was tolerated, a second halogen substituent only provided a modest improvement in activity compared to the parent compound.

The introduction of a halogen atom, such as iodine at the 8-position of quinazolin-2-amine, can introduce significant steric and electronic effects. Studies on related iodoquinazolines suggest that such substitutions can lead to a twisted bicyclic ring system due to steric hindrance.

Conformational and Steric Requirements for Optimized Efficacy

Beyond the electronic effects of substituents, the conformational flexibility and steric bulk of groups attached to the quinazoline core are critical determinants of biological activity. The shape and size of substituents influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

For instance, the presence of bulky groups at certain positions, such as the acetamide (B32628) moiety in some quinazoline derivatives, has been found essential for maintaining high biological activity. Conversely, steric hindrance caused by substituents can sometimes decrease activity, as observed when a substitution was made at position 3 of the quinazoline ring in certain EGFR inhibitors, interfering with crucial hydrogen bonds.

Conformational flexibility introduced by linkers between the quinazoline core and other moieties can also be important. A longer chain linker between the quinazoline core and a triazole moiety was found favorable for the inhibitory activity towards both EGFR and VEGFR2 in certain derivatives. Similarly, inserting a thiophene-2-ylmethanamine at the C-4 position of the quinazoline core to increase conformational flexibility displayed good antiproliferative activity.

The binding pocket of the target protein dictates the allowed steric and conformational features of the ligand. For example, in a study on IP6K inhibitors based on a quinazolinone core, the 5-position was found to be sterically restricted in the binding pocket, limiting the types of substituents tolerated at this position. The 2-position was also buried deep within the pocket with no room for significant extension. These observations highlight the importance of understanding the specific interactions within the binding site to guide structural modifications.

Pharmacological Investigations and Biological Activities of Quinazolin 8 Amine Derivatives

Anticancer Research and Cytotoxicity Studies

Quinazoline (B50416) derivatives have demonstrated promising anticancer activity through various mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of key enzymes involved in cancer progression . Their cytotoxic effects have been evaluated against a wide range of human cancer cell lines, highlighting their potential as chemotherapeutic agents . Many FDA-approved anticancer drugs feature a quinazoline core structure, underscoring the importance of this scaffold in cancer chemotherapy .

Protein Kinase Inhibition

A primary mechanism by which quinazoline derivatives exert their anticancer effects is through the inhibition of protein kinases . These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention . Quinazoline-based compounds have been developed to target various types of protein kinases, including tyrosine kinases and serine/threonine kinases .

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer . Inhibition of EGFR kinase activity is a validated strategy for cancer treatment, and numerous quinazoline derivatives have been developed as EGFR inhibitors . These derivatives often target the ATP-binding pocket of the EGFR kinase domain .

Studies have reported on the synthesis and evaluation of various quinazoline derivatives as potent EGFR inhibitors. For instance, some quinazoline derivatives have shown significant inhibitory efficacy against wild-type EGFR (EGFRwt) and various mutant forms, such as EGFRT790M and EGFRL858R . Certain compounds have demonstrated potent antiproliferative effects against cancer cell lines that overexpress EGFR, including A549, SMMC‐7721, and PC‐3 cells .

Research findings indicate varying levels of EGFR inhibitory activity among different quinazoline derivatives. Some compounds have exhibited IC50 values in the nanomolar range against EGFR and micromolar IC50 values against cancer cell lines . For example, one study highlighted a quinazolin-4(1H)-one derivative with an IC50 value of 1.37 nM against EGFR-TK . Another study reported quinazoline derivatives with IC50 values of 47 nM, 10 nM, and 540 nM against EGFR . Cytotoxicity studies have shown IC50 values ranging from 6.04 µM to 35.92 µM for these derivatives against cancer cell lines .

Data Table 1: Examples of Quinazoline Derivative Activity Against EGFR and Cancer Cell Lines

| Compound Type / Description | Target(s) | IC50 (Kinase) | IC50 (Cell Line) | Cell Lines Tested | Source |

| Quinazoline derivatives | EGFRwt, EGFRT790M, EGFRL858R | 96 nM (EGFRwt), 28 nM (EGFRT790M), 55 nM (EGFRL858R) | 2.49 µM (MCF7), 178.34 µM (A549) | MCF-7, A549 | |

| Quinazoline derivatives | EGFR | 47 nM, 10 nM, 540 nM | 6.04 µM to 35.92 µM | A549, SMMC‐7721, PC‐3 | |

| Quinazolin-4(1H)-one derivative | EGFR-TK | 1.37 nM | Not specified in snippet | Not specified in snippet | |

| Quinazoline derivatives (thiophene ring) | EGFR kinase | Not specified in snippet | 3.4 µM (A431) | A431 | |

| 4-indolyl quinazoline derivatives (Compound 29) | EGFRWT, EGRFd746–750, EGFRL858R | 5.2 nM (EGFRWT), 9.6 nM (EGRFd746–750), 1.9 nM (EGFRL858R) | 4.1 µM (A549), 0.5 µM (PC-9), 2.1 µM (A431) | A549, PC-9, A431 |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate cell cycle progression . Dysregulation of CDK activity is frequently observed in cancer, leading to uncontrolled cell proliferation . Quinazoline derivatives have been investigated as potential CDK inhibitors for cancer therapy .

Studies have focused on developing quinazoline-based compounds that can inhibit specific CDKs, such as CDK2, which plays a crucial role in the G1/S phase transition of the cell cycle . Research has reported the synthesis and evaluation of quinazolinone-based derivatives as CDK2 inhibitors . Some compounds have shown potent inhibitory activity against CDK2 in in vitro assays .

For example, a series of quinazolinone-based derivatives were evaluated for their anticancer activity against sixty tumor cell lines. Compounds 5c and 8a showed significant growth inhibition against the melanoma cell line MDA-MB-435 . Further investigation revealed that these compounds could inhibit CDK2 activity . Another study on quinazolinone derivatives conjugated with chalcone (B49325) or pyridazine (B1198779) moieties identified compounds 8a and 8e as inhibitors of CDK-2 .

Data Table 2: Examples of Quinazoline Derivative Activity Against CDKs and Cancer Cell Lines

| Compound Type / Description | Target(s) | IC50 (Kinase) | Growth Inhibition (%) (Cell Line) | Cell Lines Tested | Source |

| Quinazolinone-based derivative (Compound 5c) | CDK2 | Significant inhibition reported | 94.53% (MDA-MB-435) | MDA-MB-435, and 59 other cell lines | |

| Quinazolinone-based derivative (Compound 8a) | CDK2 | Significant inhibition reported | 94.15% (MDA-MB-435) | MDA-MB-435, and 59 other cell lines | |

| Quinazolinone-Pyridazinone hybrid (Compound 8a) | CDK-2 | 44.87 µM | Highest cytotoxicity against tested cancer cells | HepG-2, HCT-116, MCF-7 | |

| Quinazolinone derivative (Compound 8e) | CDK-2 | 54.11 µM | Good cytotoxicity against tested cancer cells | HepG-2, HCT-116, MCF-7 | |

| Thiazolo[4,5-h]quinazolin-8-amines derivatives | CDKs (including CDK2) | Low nanomolar Ki values; most potent inhibits CDK2 with IC50 of 0.7 nM ([ATP] = 100 µM) | Not specified in snippet | Not specified in snippet | |

| Quinazolin-7-amine derivative (Compound 44) | CDK1/2/4/8/9 | 4.9 nM (CDK1), 2.8 nM (CDK2), 2.2 nM (CDK4), 1.0 nM (CDK8), 1.9 nM (CDK9) | Not specified in snippet | Hematological malignancies cell lines |

Dual-Specificity Tyrosine-Phosphorylation Regulated Kinase (DYRK1A) Inhibition

Dual-specificity tyrosine-phosphorylation regulated kinase 1A (DYRK1A) is a kinase involved in various cellular processes, including neuronal development and cell proliferation. Its dysregulation has been implicated in certain cancers . Quinazoline derivatives, particularly those with fused ring systems, have been explored as inhibitors of DYRK1A .

Studies on thiazolo[5,4-f]quinazoline derivatives have identified potent inhibitors of DYRK1A . Some of these compounds have shown inhibitory activity in the nanomolar range . For instance, thiazolo[5,4-f]quinazoline derivatives have been reported to exhibit single-digit nanomolar or subnanomolar IC50 values against DYRK1A and DYRK1B .

Data Table 3: Examples of Quinazoline Derivative Activity Against DYRK1A

| Compound Type / Description | Target(s) | IC50 (Kinase) | Source |

| Thiazolo[5,4-f]quinazolin-9-one (Compound I) | DYRK1A | Submicromolar | |

| Thiazolo[5,4-f]quinazoline (Compound II, EHT 1610) | DYRK family (specifically DYRK1A) | Nanomolar range | |

| Thiazolo[5,4-f]quinazoline derivatives (Series 8) | DYRK1A, DYRK1B | Highly potent, single-digit nanomolar or subnanomolar | |

| Pyrido[3,4-g]quinazoline derivative | DYRK1A | 20 nM | |

| Pyrido[3,4-g]quinazolines (Compound 8) | DYRK1A | Up to 98% inhibition efficiency reported |

Aurora Kinase Inhibition

Aurora kinases (Aurora A, B, and C) are serine/threonine kinases that play critical roles in regulating mitosis and cell division . Overexpression or aberrant activity of Aurora kinases can lead to chromosomal instability and tumor development, making them attractive targets for cancer therapy . Quinazoline derivatives have been investigated as inhibitors of Aurora kinases .

Research has focused on developing quinazoline-based inhibitors targeting Aurora A and Aurora B . Some studies aim for selective inhibition of Aurora A over Aurora B due to potential side effects associated with Aurora B inhibition . Quinazoline derivatives have been reported to show inhibitory activity against Aurora kinases .

For example, a quinazolin-4(3H)-one derivative, BIQO-19, was designed and synthesized as an Aurora kinase A inhibitor, showing antiproliferative activity in NSCLC cells . Another study reported quinazoline derivatives as Aurora kinase inhibitors, with one compound showing inhibition of Aurora A and B in the nanomolar range . A novel quinazoline derivative, compound 6e, was identified as a selective Aurora A kinase inhibitor with apoptosis-inducing properties .

Data Table 4: Examples of Quinazoline Derivative Activity Against Aurora Kinases

| Compound Type / Description | Target(s) | IC50 (Kinase) | Notes | Source |

| Quinazolin-4(3H)-one derivative (BIQO-19) | Aurora kinase A | Not specified in snippet, but designed as inhibitor | Showed antiproliferative activity | |

| Quinazoline derivatives | Aurora kinase | 0.53 mM | Conjugates developed by Luxami and co-workers | |

| Quinazoline derivative (Compound 80) | Aurora A, Aurora B | 77 nM (Aurora A), 145 nM (Aurora B) | Reported by Zheng et al. | |

| Quinazoline derivative (Compound 6e) | Aurora A | Not specified in snippet, but identified as potent inhibitor | Selective for Aurora A over 14 other kinases tested | |

| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative (Compound 46) | Aurora A, Aurora B | 84.42 nM (Aurora A), 14.09 nM (Aurora B) | Showed potent antitumor activity |

Tyrosine Kinase Inhibition (General)

Beyond specific targets like EGFR, quinazoline derivatives are broadly recognized as inhibitors of various tyrosine kinases . Receptor tyrosine kinases (RTKs) are a major class of tyrosine kinases involved in signal transduction pathways that are often dysregulated in cancer . Quinazoline derivatives have been developed to target a range of RTKs, including those involved in cell growth, survival, and angiogenesis .

Studies have explored quinazoline derivatives as inhibitors of other tyrosine kinases such as VEGFR (vascular endothelial growth factor receptor), HER2, c-Met, ALK, AXL, and FGFR . Some quinazoline derivatives exhibit dual inhibitory activity against multiple kinases, offering potential advantages in targeting complex signaling networks in cancer .

For example, some quinazoline derivatives have been designed as dual EGFR/HER2 inhibitors or EGFR/VEGFR dual inhibitors . A study on quinazolinone hydrazide triazole derivatives identified compound CM9 as an inhibitor of MET kinase, and it also showed inhibitory effects against ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3) .

Data Table 5: Examples of Quinazoline Derivative Activity Against Other Tyrosine Kinases

| Compound Type / Description | Target(s) | IC50 (Kinase) | Notes | Source |

| 4-anilinoquinazoline compounds | Various RTKs (EGFR, HER2, VEGFR-2, etc.) | Varied, depending on specific compound | Several FDA-approved drugs are in this class | |

| Quinazolinone hydrazide triazole derivative (Compound CM9) | MET, ALK, AXL, FGFR1, FLT1 (VEGFR1), FLT4 (VEGFR3) | 8.6 µM (EBC-1 cell line); >50% inhibition at 25 µM for ALK, AXL, FGFR1, FLT1, FLT4 | Primarily studied as MET inhibitor | |

| Quinazoline sulfonamide derivative (Compound 12) | EGFRT790M, VEGFR-2 | 0.0728 µM (EGFRT790M), 0.0523 µM (VEGFR-2) | Also showed cytotoxicity against MCF-7 cells | |

| 4-phenoxyquinazoline compounds (Compound 6) | EGFR, EGFRL858R/T790M, c-Met | 64.8 nM (EGFR), 305.4 nM (EGFRL858R/T790M), 137.4 nM (c-Met) | Designed as dual EGFR/c-Met suppressors |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA repair processes and is recognized as a significant target for anticancer drugs. Quinazoline derivatives have demonstrated potential as PARP-1 inhibitors. Studies have explored various quinazolinone-based derivatives, with some exhibiting appreciable inhibitory activity against PARP-1. For instance, a series of quinazoline-2,4(1H,3H)-dione derivatives incorporating amino acid building blocks showed promising PARP-1 inhibitory activity, with some compounds displaying IC₅₀ values in the nanomolar range. Structure-activity relationship studies have suggested that specific substituents, such as β-proline and piperidine-4-carboxylic acid groups, can contribute to potent PARP-1 inhibition. One compound with an (S)-N-Boc-pyrrolidin-3-yl substituent exhibited maximum activity as a PARP-1 inhibitor and also showed high inhibitory activity against PARP-2. Another study utilizing a quinazolinone scaffold as a bioisostere for the phthalazinone core of Olaparib reported derivatives with notable inhibitory activity against PARP-1, with one compound showing an IC₅₀ of 30.38 nM, comparable to Olaparib (IC₅₀ = 27.89 nM).

DNA Binding and Interaction Studies

The quinazoline nucleus is known to be a core structure in many DNA intercalators. Research has investigated the ability of quinazoline derivatives to interact with DNA, a mechanism relevant to their potential as anticancer agents. Studies on novel triazolo[4,3-c]quinazoline and bis( triazolo)[4,3-a:4',3'-c]quinazoline derivatives have explored their DNA binding modes. These compounds have displayed varying degrees of DNA-binding affinities, from moderate to very strong. Some derivatives have shown potent intercalation with DNA, exhibiting IC₅₀ values lower than or nearly equipotent to that of Doxorubicin (B1662922), a known DNA intercalator. Molecular docking studies have been employed to understand the binding interactions, suggesting that certain structural features, such as a phenyl ring at the C-2 position of quinazoline, can play a vital role in forming hydrogen bonds with the enzyme and improving interaction with DNA. Amino acid conjugated quinazolinone-Schiff's bases have also been investigated for their DNA binding capabilities, with some compounds showing potent anticancer activity and DNA binding compared to standard controls like ethidium (B1194527) bromide. Structure-activity relationship studies for these compounds indicated that electron-donating groups favored DNA binding and anticancer activity.

Modulation of Cell Cycle Progression

Disruption of the cell cycle is a common mechanism by which anticancer agents exert their effects. Quinazoline derivatives have been shown to modulate cell cycle progression in various cancer cell lines. Studies have reported that certain quinazoline derivatives can induce cell cycle arrest at specific phases, such as the G1, S, or G2/M phases. For example, a novel quinazoline derivative, WYK431, was found to arrest the cell cycle at the G2/M phase in human gastric cancer BGC823 cells, which was associated with the regulation of CDK1 and CDC25C. Other quinazolinone derivatives have also demonstrated the ability to cause G2/M phase cell cycle arrest in various cancer cell lines, including A549 and HCT116 cells. Some derivatives have been shown to induce G1 phase arrest in cell lines like MCF-7 and HepG-2. The ability of these derivatives to interfere with the cell cycle highlights their potential as therapeutic agents for cancers characterized by uncontrolled cell division.

Apoptosis Induction Mechanisms in Cancer Cells

Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Quinazolin-8-amine derivatives have been found to induce apoptosis in various cancer cell lines through multiple mechanisms. Research indicates that these compounds can trigger both intrinsic and extrinsic apoptotic pathways. Mechanisms observed include the release of cytochrome c from mitochondria, activation of caspases (such as caspase-3, caspase-7, caspase-8, and caspase-9), and modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2. For instance, a natural quinazoline derivative isolated from a marine sponge induced apoptosis in MCF-7 breast cancer cells by downregulating Bcl-2, increasing the Bax/Bcl-2 ratio, and activating caspase-9 and caspase-7. This compound also activated caspase-8, suggesting involvement of the extrinsic pathway. Some derivatives have been shown to induce apoptosis by promoting oxidative stress, which can lead to mitochondrial dysfunction and subsequent caspase activation. Other studies have linked apoptosis induction to the modulation of specific signaling pathways, such as the PI3K/Akt pathway.

Evaluation against Diverse Human Cancer Cell Lines

This compound derivatives have been extensively evaluated for their cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. These studies aim to identify potent compounds and understand their spectrum of activity. Cancer cell lines frequently used in these evaluations include breast cancer (MCF-7, MDA-MB-231), lung cancer (A549, PC-9, NCI-H1975), colorectal cancer (HCT116, Colo-205), liver cancer (HepG2, SMMC-7721), gastric cancer (MGC-803, BGC823), cervical cancer (HeLa), leukemia (HL-60, L1210, K562), ovarian cancer (A2780), and prostate cancer (PC-3, DU-145).

Many derivatives have demonstrated significant cytotoxicity against these cell lines, often with IC₅₀ values in the micromolar or even nanomolar range. Some compounds have shown superior activity compared to standard reference drugs like cisplatin (B142131), etoposide (B1684455), or erlotinib (B232) against certain cell lines. For example, a quinazolinone-thiazole-oxazole derivative showed more potent anticancer activity than etoposide against MCF-7, A549, Colo-205, and A2780 cell lines. Another quinazoline derivative exhibited nanomolar inhibitory activity against MGC-803 gastric cancer cells, showing selectivity over normal cells. The evaluation against diverse panels of cancer cell lines helps to identify derivatives with broad-spectrum activity or those that are particularly effective against specific cancer types.

Here is a table summarizing some reported activities against specific cancer cell lines:

| Compound Type / Derivative | Cancer Cell Line(s) Tested | Key Finding(s) / IC₅₀ Values | Source |

| Quinazolinone Schiff base derivatives | MCF-7, MDA-MB-231, MCF-10A, WRL-68 | Substantial inhibition of MCF-7 cells; no cytotoxic effects on MDA-MB-231, WRL-68, or MCF-10A cells. | |

| Isoxazole (B147169) moiety containing quinazoline derivatives | A549, HCT116, MCF-7 | Good activity; compounds 46 and 47 showed promising activities. | |

| Quinazolinone derivatives fused with imidazolone | HeLa, MCF-7, HL-60, HepG2 | Compound 44 more potent than cisplatin against MCF-7. | |

| 4-benzothienyl amino quinazoline derivatives | Six human cancer cell lines | Most compounds exhibited increased cytotoxicity compared to gefitinib. | |

| Quinazoline-azole hybrids | MCF-7, A549, MRC-5 (normal) | Compounds 54 and 55 showed promising activity against cancer cells, with 55 being the most potent. | |

| Thiazole (B1198619) and quinazoline derivatives | MCF-7, HepG-2, A549, Vero (normal) | Compound 37 showed best results against the three cancer lines. | |

| Quinazoline-thiazole-oxazole-type compounds | MCF-7, A549, Colo-205, A2780 | Compound 24 showed more potent activity than etoposide. | |

| 4-methyl quinazoline derivatives | HCT116 | Compound 43 efficiently modulated cell cycle and induced apoptosis. | |

| Quinazoline derivative 14 | MCF-7, MDA-MB-231 | High cytotoxicity, better values than erlotinib. | |

| 4-indolyl quinazoline derivatives | A549, PC-9, A431 | Compound 29 has cytotoxic activity. | |

| Amide derivatives of quinazoline-1,2,4-thiadiazoles | MCF-7, A549, Colo-205, A2780 | Compound 32 exhibited superior activity to etoposide. | |

| 2-chloro-6-phenyl-8H-quinazolino[4,3-b]quinazolin-8-one | MCF-7 | Significant inhibition with IC₅₀ of 13.04 ± 1.03 µg/mL. | |

| Quinazoline derivative 26 | MCF7, A549 | IC₅₀ values of 2.49 µM (MCF7) and 178.34 µM (A549). | |

| Quinazoline derivatives (EGFR/VEGFR dual inhibitors) | A431, HUVEC | Compound 47 exhibited significant inhibitory action with IC₅₀ values of 14 nM and 93 nM. | |

| Quinazoline derivatives 28 | A549, SMMC‐7721, PC‐3 | IC₅₀ values ranged from 6.04 µM to 35.92 µM. | |

| Quinazoline Schiff bases | MCF-7 | Significant activity via intrinsic or extrinsic mitochondrial pathway. | |

| Quinazoline derivative NTCHMTQ | HeLa | Effective in primary cytotoxic screening. | |

| Oxo Quinazoline, Pyrazole (B372694) and Thiazine Derivatives | Sixteen different human cancer cell lines | Most compounds superior to familiar comparative standards. | |

| 3,4-dihydroquinazoline derivatives | HT-29 | Anti-cancer activities. | |

| Quinazolinone derivatives conjugated with chalcone or pyridazine | HepG-2, HCT-116, MCF-7 | Hybrid 8a exhibited the highest cytotoxicity. | |

| Quinazoline derivatives 6–19 | MGC-803, MCF-7, PC-9, A549, H1975 | Most showed low micromolar cytotoxicity; compound 18 most potent against MGC-803 (IC₅₀ = 0.85 μM). | |

| Quinazoline-indazole hybrid 35 | MCF-7 | Promising antiproliferative activity (IC₅₀: 1.00 µM). | |

| Quinazolinone-thiophene-tetrazole hybrid 37 | MCF-7 | 2.2 times more potent than sorafenib (B1663141) (IC₅₀: 1.35 µM). | |

| Quinazolinone-oxime hybrid 73 | MCF-7 | Not inferior to sorafenib or doxorubicin (IC₅₀: 4.58 µM). | |

| Quinazolinone-1,2,3-triazole-glycoside hybrids 74 | MCF-7 | Promising antiproliferative activity (IC₅₀: 3.0–6.4 µM). | |

| Amino acids conjugated quinazolinone-Schiff's bases | Tested cancer cell lines | Compounds 32, 33, 34, 41, 42 and 43 showed most potent activity. | |

| Quinazolinone-based PARP-1 inhibitors | MCF-7 | Compounds 12a and 12c exhibited cell growth arrest and increased apoptosis. |

Antimicrobial Research

Quinazoline and quinazolinone derivatives also possess significant antimicrobial properties, including activity against bacteria and fungi.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have evaluated the antibacterial activity of quinazoline-8-amine derivatives against both Gram-positive and Gram-negative bacteria. These derivatives have shown variable inhibitory effects on the growth of these bacterial strains. Some compounds have exhibited good activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while others have been more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Structure-activity relationship studies in quinazolinone derivatives have revealed that substitutions at various positions of the quinazolinone ring can influence their antimicrobial activities. For example, the presence of a halogen atom at the 6 or 8 position and an amine or substituted amine at the 4th position have been reported to improve antimicrobial activity. Some studies have focused on synthesizing derivatives incorporating other pharmacologically active moieties, such as sulfonamide or isatin (B1672199) groups, to enhance antibacterial efficacy.

Specific examples of active compounds include certain substituted quinazolinones that were found to be powerfully active against Gram-positive bacteria compared to streptomycin, although they showed no effect on Pseudomonas aeruginosa. Another series of quinazolinone Schiff base derivatives demonstrated potent activities against both Gram-positive and Gram-negative species, with specific compounds showing high activity against E. coli, P. aeruginosa, and S. aureus. Novel C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives have also been synthesized and tested, with some compounds displaying good activity against both types of bacteria.

Here is a table summarizing some reported antibacterial activities:

| Compound Type / Derivative | Bacterial Strains Tested | Key Finding(s) / Activity | Source |

| Substituted quinazolinones (II, III, IV) | Gram-positive bacteria, Pseudomonas aeruginosa | Powerfully active against Gram-positive; no effect on P. aeruginosa. Compound II most active. | |

| Quinazolin-4(3H)-one derivatives with polyhalobenzonitrile and 5-arylamine (or alkylamine)-8-amino substitution | Gram-positive and Gram-negative bacteria | Variable inhibitory effects; substitution at positions 5 and 8 improved activity. | |

| N-hexyl substituted isatin-quinazoline derivative | Gram-positive, Gram-negative bacteria | Relatively active compared to other compounds in the series. | |

| 2-cyclopropyl-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one derivatives | Gram-positive and Gram-negative pathogens | Significant antibacterial activity; substituents at position 6 were promising. | |

| (E)-3-(3-carboxyphenyl)-2-(4-cyanostyryl)quinazolin-4(3H)-one | MRSA | In vivo activity and inhibited cell wall biosynthesis. | |

| Quinazolinone derivatives (Compounds 64-67) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | Significant antibacterial activity against all strains. | |

| Quinazolinone Schiff base derivatives | Gram-positive and Gram-negative bacterial species | Potent activities; compounds 4e and 4m highly active against E. coli; compound 4e best activity against P. aeruginosa and S. aureus. | |

| 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones bearing sulfonamide | Gram positive and Gram negative bacteria | Good activities, ranging from 61.91% up to 95.23% of standard activity. | |

| C-7-substituted-2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives | Escherichia coli, Klebsiella pneumoniae, Pseudomonas species, Staphylococcus aureus | Mediocre to better activity depending on the compound; compounds 8, 16, 23, 24, 25 displayed best activity. | |

| Amino acids conjugated quinazolinone-Schiff's bases | Selected pathogenic bacteria | Almost all compounds exhibited good antimicrobial activities. |

Antifungal Activity

Research has indicated that various quinazolinone derivatives possess antifungal activity. Studies have evaluated the effectiveness of synthesized quinazolinone compounds against a range of fungal strains, including Aspergillus niger and Candida albicans. For instance, some quinazolinone derivatives have shown very good to excellent activity against these fungi.

Derivatives of 5,8-quinazolinedione, which feature modifications at the 5 and 8 positions of the quinazoline core and are structurally related to this compound, have also been synthesized and tested for antifungal activities against Candida species and Aspergillus niger. Most of the tested 5,8-quinazolinediones generally exhibited potent antifungal activity. Specifically, 6-arylamino-7-chloro-5,8-quinazolinediones generally showed more potent antifungal activity compared to 7-arylthio-5,8-quinazolinediones and 6,7-bis-(arylthio)-5,8-quinazolinediones.

Structure-activity relationship studies on quinazolinone derivatives have suggested that the existence of a halogen atom at the 6 and 8 positions can improve their antimicrobial activities, which includes antifungal effects. Novel quinazolinone derivatives have also been explored as potential fungicides against phytopathogenic fungi, with some compounds exhibiting remarkable activity in vitro against species such as Sclerotinia sclerotiorum, Pellicularia sasakii, Fusarium graminearum, and Fusarium oxysporum.

Exploration of Mechanisms of Antimicrobial Action

The mechanisms by which quinazoline derivatives exert their antimicrobial effects are an area of ongoing research. While specific mechanisms for this compound derivatives are not detailed in the provided results, studies on other quinazolinone derivatives offer potential insights.

Some quinazolinone derivatives have been shown to inhibit penicillin-binding proteins (PBPs), such as PBP1 and PBP2a in Staphylococcus aureus. This mechanism is consistent with that of beta-lactam antibiotics, which often inhibit multiple PBPs. Another proposed mechanism for the antimicrobial activity of quinazolin-4(3H)-one derivatives against Staphylococcus aureus and Streptococcus pneumoniae involves the presence of a naphthyl radical or an amide group linked to a phenyl radical. These structural features are thought to contribute to increased hydrophobicity, aiding solubility in the bacterial cell membrane, or enhancing binding to active sites of enzymes crucial for DNA replication and protein synthesis.

Additionally, studies on metal complexes of quinazoline derivatives suggest that coordination with metal ions may enhance the ligand's biological activity, potentially due to improved solubility or enhanced interaction with microbial enzymes. Further studies are needed to fully elucidate the precise mechanisms of action for specific this compound derivatives.

Anti-Inflammatory Research

The quinazoline scaffold is found in compounds with anti-inflammatory properties. Research on various quinazoline and quinazolinone derivatives has explored their potential as anti-inflammatory agents through different mechanisms.

Inhibition of Nitric Oxide (NO) Production

Several quinazolinone derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. Studies on novel quinazoline-4(3H)-one-2-carbothioamide derivatives evaluated their anti-inflammatory activity by inhibiting NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Certain compounds from this series exhibited potent inhibition of NO production compared to the standard drug dexamethasone.

| Compound | IC50 (μM) for NO Inhibition | Reference Drug (Dexamethasone IC50) |

| 8d | 2.99 | 14.20 μM |

| 8g | 3.27 | 14.20 μM |

| 8k | 1.12 | 14.20 μM |

| 8a | 13.44 | 14.20 μM |

Note: These findings are for quinazoline-4(3H)-one-2-carbothioamide derivatives, not specifically this compound derivatives.

Quinazolinone based hydroxamates have also shown inhibition on LPS-stimulated NO production. Additionally, a quinazolin-4(3H)-one derivative, MR2938, displayed obvious suppression of NO production with an IC50 value of 3.29 μM.

Cyclooxygenase (COX) Inhibition

Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is a common strategy for anti-inflammatory drugs. Numerous studies have investigated quinazolinone derivatives as potential COX inhibitors.

Quinazolinone derivatives conjugated with moieties such as ibuprofen (B1674241) or indole (B1671886) acetamide (B32628) have been designed as selective COX-2 inhibitors. Some of these conjugated compounds exhibited superior COX-2 selectivity compared to previously reported quinazolinones and comparable selectivity to celecoxib.

Other quinazolinone derivatives have been shown to inhibit the gene expression of COX-2 in LPS-stimulated macrophage cell lines. Structure-activity relationship studies have indicated that substituents on the quinazolinone core can influence COX-2 inhibitory activity and selectivity. For example, certain 4(3H)-quinazolinone derivatives have demonstrated potent COX-2 inhibitory activity with high selectivity indices.

Toll-Like Receptor 4 (TLR4) Signaling Modulation

Modulating Toll-Like Receptor 4 (TLR4) signaling is another approach to target inflammation. Research has identified quinazoline derivatives that can interfere with this pathway.

Computational modeling and experimental studies on novel quinazoline-4(3H)-one-2-carbothioamide derivatives (compounds 8d, 8g, and 8k) revealed that these compounds are potent inhibitors of TLR4 signaling. Their inhibitory effect is mediated through the formation of hydrophobic interactions and stabilization by hydrogen bonds within the TLR4 binding site. Replacing the thioamide group in one of these potent inhibitors (compound 8k) with an amide group resulted in a significant decrease in NO inhibitory potency, highlighting the important role of hydrogen bonding involving the thioamide group in their activity, potentially related to TLR4 modulation.

Note: These findings on TLR4 modulation are for quinazoline-4(3H)-one-2-carbothioamide derivatives, not specifically this compound derivatives.

Neurodegenerative Disease Research

The quinazoline scaffold has garnered interest in the context of neurodegenerative diseases, including Alzheimer's disease (AD). Quinazoline derivatives are being explored for their potential therapeutic benefits in these conditions, which are often associated with oxidative stress and neuroinflammation.

Some quinazoline derivatives, specifically 4-amino-substituted quinazoline derivatives, have been investigated as inducers of NAD(P)H quinone oxidoreductase 1 (NQO1). NQO1 is a cytoprotective enzyme with antioxidant functions, and its induction is considered a potential therapeutic strategy for oxidative stress-mediated pathologies like neurodegenerative diseases. Certain 4-amino substituted quinazolines have shown concentration-dependent NQO1 inducer activity in the low- to sub-micromolar range, with one compound exhibiting nanomolar potency.

Thiazole-fused quinazolin-8-ones and thiazolo[5,4-f]quinazoline derivatives, which are structurally related to this compound, have been developed as effective inhibitors of kinases implicated in neurodegenerative diseases, such as those involved in Alzheimer's disease and Down's syndrome.

Cholinesterase Enzyme Inhibition

Cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), play a critical role in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the symptomatic treatment of Alzheimer's disease (AD) to enhance cholinergic transmission. Quinazoline derivatives have been investigated for their ability to inhibit cholinesterases. Studies have demonstrated that these compounds can exhibit significant inhibitory activity against both AChE and BuChE.

Research into 2,4-disubstituted quinazoline derivatives has shown promising cholinesterase inhibitory activity. For instance, a series of quinazolinone and vanillin (B372448) cyanoacetamide based acrylamide (B121943) derivatives were designed and evaluated for their activity against AChE and BuChE. Several compounds from this series demonstrated elevated AChE inhibitory activity with IC50 values in the low micromolar range. Some potent compounds exhibited high selectivity for AChE over BuChE. Enzyme kinetic studies indicated a mixed inhibition pattern for these potent hybrids, suggesting binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.

Another study on 2,4-disubstituted quinazoline derivatives also reported potent inhibitory activities against BuChE, with some compounds showing IC50 values in the sub-micromolar range and high selectivity for BuChE over AChE. These findings suggest that modifications at the 2 and 4 positions of the quinazoline ring can significantly influence their cholinesterase inhibitory potency and selectivity.

Table 1 summarizes representative data on the cholinesterase inhibitory activity of some quinazoline derivatives.

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

| Compound 9e | AChE | 1.058 ± 0.06 | High selectivity over BChE |

| Compound 9h | AChE | 1.362 ± 0.09 | High selectivity over BChE |

| Compound 9l | AChE | 1.434 ± 0.10 | High selectivity over BChE |

| Compound 9t | AChE | 1.015 ± 0.10 | High selectivity over BChE |

| Compound 9z | AChE | 1.035 ± 0.02 | High selectivity over BChE |

| Compound 6f | eqBuChE | 0.52 | High selectivity over eelAChE |

| Compound 6h | eqBuChE | 6.74 | High selectivity over eelAChE |

| Compound 6j | eqBuChE | 3.65 | High selectivity over eelAChE |

| Compound 8e | BuChE | 0.100 | 36-fold more potent than donepezil |

| Compound 12b | AChE | 5.8 | - |

β-Amyloid Aggregation Modulation

The aggregation of amyloid-beta (Aβ) peptides and the formation of neurotoxic plaques are central to the pathology of Alzheimer's disease. Modulation of Aβ aggregation is another important therapeutic strategy for AD. Quinazoline derivatives have been investigated for their potential to inhibit or modulate Aβ aggregation.

Studies have shown that quinazoline-based compounds can inhibit the Aβ aggregation pathway, potentially reducing the formation of neurotoxic β-amyloid plaques. Some quinazoline derivatives have demonstrated significant inhibitory effects against self-induced Aβ aggregation. For example, certain quinazoline derivatives have shown strong modulating affinities on the Aβ aggregation process, interrupting the morphology of Aβ42 fibrils and reducing Aβ-induced toxicity in neurons.

Specific quinazoline derivatives, such as the N4-isomer (6) with a 4-bromobenzyl substituent, have been identified as potent Aβ40 aggregation inhibitors with an IC50 of 80 nM. The related N2-isomer (7) was found to be a potent Aβ42 accumulation inhibitor with an IC50 of 1.7 µM. Another study identified a chloroquinazoline derivative (8h) as a potent inhibitor of Aβ40 aggregation with an IC50 of 900 nM, which was more potent than the reference agent curcumin.

Table 2 presents data on the Aβ aggregation modulation activity of some quinazoline derivatives.

| Compound | Target | Activity | IC50 |

| N4-isomer (6) with 4-bromobenzyl substituent | Aβ40 aggregation | Inhibition | 80 nM |

| N2-isomer (7) | Aβ42 accumulation | Inhibition | 1.7 µM |

| Compound 8h | Aβ40 aggregation | Inhibition | 900 nM |

| Compound 5b (8-hydroxyquinoline derivative) | Self-induced Aβ1-42 aggregation | Inhibition | 5.64 µM |

| Quinazolinone and vanillin acrylamide hybrids (QVA1-5) | Aβ1-42 aggregation | Modulation (intensification observed) | Dose-dependent |

Tau Protein Modulation

Hyperphosphorylation and aggregation of tau protein, leading to the formation of neurofibrillary tangles, is another hallmark of Alzheimer's disease and other tauopathies. Research indicates that quinazoline derivatives may also have potential in modulating tau protein pathology.

While direct studies focusing solely on this compound derivatives and tau protein modulation are less prevalent in the provided search results compared to cholinesterase inhibition and Aβ aggregation, the broader class of quinazoline derivatives has shown therapeutic potential for AD by targeting multiple pathways, including tau protein. Some studies on multi-target directed ligands based on the quinazoline scaffold for AD therapy have investigated their effects on tau protein expression levels. For instance, one study on novel quinazoline derivatives designed as multitargeted directed ligands for AD reported reduced Tau molecular protein expression levels in the hippocampus of treated mice.